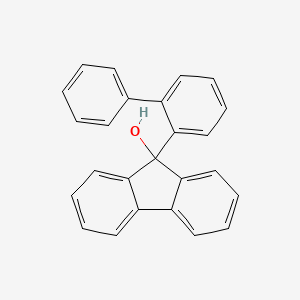

9-(2-Phenylphenyl)fluoren-9-ol

Description

Historical Context and Evolution of Fluorene (B118485) Derivatives in Organic Chemistry

Fluorene, a tricyclic aromatic hydrocarbon, was first isolated from coal tar by Marcellin Berthelot before 1883. wikipedia.org Its name is derived from its characteristic violet fluorescence. wikipedia.org Initially, research on fluorene centered on understanding its chemical reactivity and the influence of substituents on its color. wikipedia.org A pivotal characteristic of fluorene is the acidity of the protons at the C-9 position (pKa = 22.6 in DMSO), which allows for ready chemical modification at this site. wikipedia.orgresearchgate.net This feature has been instrumental in the synthesis of a vast array of fluorene derivatives.

The 20th century saw a surge of interest in the electronic properties of conjugated polymers, and fluorene found application in this area. wikipedia.org Polyfluorenes, polymers consisting of linearly linked fluorene units, have been extensively investigated for their potential in organic light-emitting diodes (OLEDs), field-effect transistors, and solar cells. wikipedia.orgresearchgate.net The development of transition-metal-catalyzed cross-coupling reactions and metal-free synthesis methods has further expanded the synthetic toolbox for creating diverse 9- and 9,9-substituted fluorene derivatives. researchgate.net

Significance of the Fluorenol Scaffold in Contemporary Chemical Research

The fluorenol scaffold, characterized by a hydroxyl group at the 9-position of the fluorene core, is a crucial substructure in organic chemistry. chemicalbook.comnist.gov 9-Fluorenol itself is a key intermediate and building block in the synthesis of various organic compounds, including pharmaceuticals and dyes. chemicalbook.com The presence of the hydroxyl group provides a reactive handle for further functionalization, making it a valuable precursor for creating more complex molecules.

Fluorenol derivatives are being explored for their potential applications in materials science. For instance, they have been investigated as components of organic light-emitting diodes (OLEDs) and as materials with thermally activated delayed fluorescence (TADF). thieme-connect.com The rigid and planar nature of the fluorene backbone, combined with the functional versatility of the hydroxyl group, allows for the design of molecules with specific electronic and photophysical properties. researchgate.net Furthermore, the fluorenol scaffold has been incorporated into the design of allosteric inhibitors for enzymes, highlighting its relevance in medicinal chemistry. semanticscholar.org

Structural Specificity of 9-(2-Phenylphenyl)fluoren-9-ol within the Fluorenol Class

This compound is a tertiary alcohol distinguished by the presence of a 2-phenylphenyl substituent at the 9-position of the fluorenol core. This specific substitution pattern imparts unique steric and electronic properties to the molecule. The bulky 2-phenylphenyl group can influence the conformation of the molecule and its packing in the solid state.

The synthesis of this compound typically involves the reaction of 9-fluorenone (B1672902) with a 2-biphenylylmagnesium halide (a Grignard reagent). chemsrc.com The presence of the additional phenyl ring introduces further possibilities for π-π stacking interactions, which can affect its material properties.

| Property | Value |

| CAS Number | 67665-44-5 chemsrc.comguidechem.com |

| Molecular Formula | C₂₅H₁₈O guidechem.com |

| Molecular Weight | 334.418 g/mol guidechem.com |

| Synonyms | 9-([1,1'-biphenyl]-2-yl)-9H-fluoren-9-ol, 9-(2-Biphenylyl)-9H-fluoren-9-ol guidechem.com |

Overview of Current Research Trends on Multi-Substituted Fluorenol Systems

Current research on multi-substituted fluorenol systems is vibrant and multifaceted, driven by the quest for new materials with tailored properties. A significant trend is the development of fluorene-based donor-acceptor molecules for applications in organic electronics. mdpi.comresearchgate.net By strategically placing electron-donating and electron-accepting groups on the fluorene scaffold, researchers can fine-tune the electronic and photophysical properties, such as the emission color in OLEDs. wikipedia.orgmdpi.com

Another area of active investigation is the synthesis of fluorene-based materials for use in solar cells. researchgate.net The high thermal stability of many fluorene derivatives makes them attractive candidates for these applications. researchgate.net Furthermore, the development of new synthetic methodologies, including C-H activation and transition-metal catalysis, continues to provide access to novel and complex multi-substituted fluorenol derivatives with unprecedented architectures and functionalities. researchgate.net The exploration of fluorene-based macrocycles and polymers also remains a prominent research direction. researchgate.net

Structure

3D Structure

Properties

CAS No. |

67665-44-5 |

|---|---|

Molecular Formula |

C25H18O |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

9-(2-phenylphenyl)fluoren-9-ol |

InChI |

InChI=1S/C25H18O/c26-25(22-15-7-4-12-19(22)18-10-2-1-3-11-18)23-16-8-5-13-20(23)21-14-6-9-17-24(21)25/h1-17,26H |

InChI Key |

STBDILWPXRMNJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3(C4=CC=CC=C4C5=CC=CC=C53)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 2 Phenylphenyl Fluoren 9 Ol and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the 9-Substituted Fluorenol Core

A retrosynthetic analysis of 9-(2-phenylphenyl)fluoren-9-ol identifies two primary strategic disconnections. The most straightforward approach involves disconnecting the bond between the C-9 carbon and the 2-phenylphenyl group. This leads back to two key precursors: fluoren-9-one and a 2-phenylphenyl organometallic reagent, such as a Grignard or organolithium species. This strategy isolates the challenge to the formation of the sterically demanding C-C bond at the quaternary center.

A second strategy involves disconnecting the aryl-aryl bond within the 2-phenylphenyl moiety. This pathway would start from a pre-formed 9-(2-halophenyl)fluoren-9-ol, which could then undergo a palladium-catalyzed cross-coupling reaction with a phenylboronic acid or a similar organometallic partner. This approach transfers the complexity to the synthesis of the halogenated fluorenol precursor. Both strategies rely on robust and well-established reaction classes, which are detailed in the subsequent sections.

Organometallic Approaches in the Formation of the Quaternary Carbon Center at C-9acs.orgacs.org

The creation of the quaternary carbon at the C-9 position is most commonly achieved through the nucleophilic addition of an organometallic reagent to the carbonyl group of fluoren-9-one. This classic transformation is a cornerstone of organic synthesis for forming tertiary alcohols.

Grignard Reagent Addition to Fluorenone Derivativesacs.orgacs.org

The Grignard reaction is a prototypical and widely applied method for the synthesis of 9-substituted fluoren-9-ols. acs.orgacs.orgresearchgate.net The reaction mechanism, though discovered over a century ago, is complex, involving an equilibrium of multiple organomagnesium species (the Schlenk equilibrium). acs.org All coexisting species are generally found to be competent nucleophiles. acs.org The addition of a Grignard reagent, such as 2-phenylphenylmagnesium bromide, to fluorenone yields the desired tertiary magnesium-alkoxide, which upon aqueous workup, provides this compound. acs.org

While the nucleophilic addition is the primary pathway, substrates with a low reduction potential, like fluorenone, can also engage in a single-electron transfer (SET) mechanism, leading to radical intermediates. acs.orgresearchgate.net The competition between these pathways is influenced by the specific Grignard reagent, solvent, and reaction conditions. For instance, studies on the reaction of CH₃MgCl with fluorenone in tetrahydrofuran (B95107) (THF) have been used to model the energetics and mechanisms of this transformation. acs.orgacs.org An efficient, one-step method has been developed for accessing various substituted indenones through Grignard addition, which can then be used as precursors for fluorenone derivatives via a ring-closing metathesis (RCM) and aromatization sequence. researchgate.net

A practical application involves the synthesis of related 9-aryl-fluoren-9-ols, where a continuous flow system has been shown to achieve high yields (>99%) at room temperature, demonstrating a significant process intensification over traditional batch methods. rsc.org

Table 1: Selected Examples of Grignard Additions to Fluorenone Derivatives

| Entry | Grignard Reagent | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Bromobiphenyl (B48390) (forms Grignard in situ) | Diaza-fluorenone | 2-Aryl-3,4-diazafluoren-9-ol | Good | clockss.org |

| 2 | Phenylmagnesium bromide | 2-Bromofluorenone | 2-Bromo-9-phenyl-9H-fluoren-9-ol | >99% (Flow) | rsc.org |

Organolithium and Other Organometallic Reagents in C-C Bond Formationacs.orgacs.org

Organolithium reagents, being more reactive than their Grignard counterparts, offer a powerful alternative for the synthesis of this compound. wikipedia.orgrug.nl Due to the highly polar nature of the C-Li bond, these reagents are excellent nucleophiles and strong bases. wikipedia.org The synthesis typically involves the reaction of 2-phenylphenyllithium with fluorenone. This organolithium reagent can be prepared beforehand via lithium-halogen exchange from 2-halobiphenyl or by direct lithiation.

A well-documented procedure for a related synthesis involves the preparation of phenyllithium (B1222949) from bromobenzene (B47551) and butyllithium, followed by its addition to a THF solution of fluorenone. orgsyn.org This reaction proceeds smoothly at room temperature to yield 9-phenyl-9-fluorenol (B15170). orgsyn.org Similarly, lithium salts generated from 2-bromobiphenyl have been successfully reacted with diaza-fluorenone analogues at low temperatures (-78 °C) to afford the corresponding tertiary alcohols in good yields. clockss.org The high reactivity of organolithium reagents necessitates the use of inert atmospheres and dry solvents to prevent unwanted side reactions. researchgate.net

Palladium-Catalyzed Coupling Reactions for Constructing the 2-Phenylphenyl Moietyresearchgate.net

The construction of the crucial 2-phenylphenyl (biphenyl-2-yl) moiety often relies on the power and versatility of palladium-catalyzed cross-coupling reactions. These methods are indispensable for forming aryl-aryl bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura and Other Cross-Coupling Strategies for Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a premier method for forging C-C bonds between aryl groups. libretexts.orgwikipedia.org The reaction typically couples an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org To construct the 2-phenylphenyl precursor for the Grignard or organolithium reagent, one could couple 2-bromophenylboronic acid with benzene (B151609), or more practically, couple phenylboronic acid with a 1,2-dihalobenzene.

This methodology has been explicitly used to synthesize biphenyl-based arsine ligands, where (2-bromophenyl)diphenylarsine is coupled with various aryl boronic acids to create the biaryl structure in excellent yields (80–99%). rsc.org The development of catalysts with bulky, electron-rich ligands has expanded the scope of Suzuki coupling to include sterically hindered substrates, which is relevant for the ortho-substituted systems required here. libretexts.orgrsc.org The reaction is a key step in the synthesis of numerous substituted biphenyls and polyarenes. wikipedia.orgnih.gov

Table 2: Palladium Catalysts and Ligands in Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Application | Reference |

|---|---|---|---|

| Pd(OAc)₂, Pd₂(dba)₃ | Phosphine-based (e.g., PPh₃) | General aryl-aryl coupling | libretexts.org |

| Palladacycles | None (pre-activated) | Thermally stable, robust reactions | libretexts.org |

C-H Activation and Functionalization Routes to Substituted Fluorenes

Modern synthetic chemistry has increasingly turned to C-H activation as an atom-economical and efficient strategy for constructing complex molecules. univ-rennes.frresearchgate.net Palladium-catalyzed C-H functionalization provides a direct route to arylated compounds without the need for pre-functionalized starting materials like halides or organometallics. univ-rennes.frcnr.it

One advanced strategy involves the intramolecular C-H functionalization of a suitable precursor to directly form the fluorenol ring system. oup.comokayama-u.ac.jpresearchgate.net For example, tertiary alcohols derived from 2-bromobiphenyls can undergo a palladium-catalyzed intramolecular cyclization via C-H activation to yield 9-substituted fluorenols. oup.com This approach has been optimized by screening various palladium catalysts, ligands, and bases, with systems like Pd(OAc)₂/PPh₃ proving effective. oup.com

Furthermore, C-H activation can be employed to construct the biaryl unit itself. Directing-group assisted C-H functionalization allows for the regioselective arylation of an aromatic ring, providing a powerful tool for building the 2-phenylphenyl scaffold. researchgate.netacs.org These methods represent the cutting edge of synthetic efficiency, reducing step counts and the generation of stoichiometric waste products compared to traditional cross-coupling reactions. univ-rennes.frcnr.it

Cyclization Reactions and Intramolecular Methodologies for Fluorenol Scaffolds

The formation of the fluorenol scaffold often relies on intramolecular cyclization reactions, which can be promoted by various catalytic systems. These methods typically involve the formation of a key carbon-carbon bond to construct the five-membered ring of the fluorene (B118485) system.

One prominent strategy involves the palladium-catalyzed intramolecular C-H functionalization. This approach has been successfully applied to the synthesis of 9-substituted fluorenols and their heteroaromatic-fused analogs researchgate.netresearchgate.net. The reaction proceeds by activating a C-H bond on one of the aryl rings of a suitable precursor, followed by cyclization onto a carbonyl group to form the fluorenol.

Another powerful method is the visible light-promoted intramolecular tandem radical reaction. This modern synthetic tool allows for the construction of functionalized 9-fluorenol derivatives from simpler conjugated enyne compounds under mild conditions rsc.orgresearchgate.net. The reaction is initiated by the generation of a radical species that undergoes cyclization and subsequent rearrangement to afford the desired fluorenol structure with high atom economy rsc.org.

Acid-catalyzed cyclization reactions also provide a viable route to fluorenol derivatives. For instance, silver tetrafluoroborate (B81430) has been employed as a catalyst in an electrophilic cascade cyclization to produce halo-substituted benzo[a]fluorenols nih.gov. Similarly, Brønsted acids can catalyze the intramolecular Friedel-Crafts reactions of appropriately designed indolyl alcohols to yield fused polycyclic indole (B1671886) systems containing a fluorenol moiety acs.org.

Furthermore, the synthesis of fluorenones, which are common precursors to fluorenols, can be achieved through various cyclization strategies. These include palladium-catalyzed carbonylative cyclizations of aryl halides and arylboronic acids, as well as photoredox-catalyzed deoxygenative radical cyclizations of biarylcarboxylic acids organic-chemistry.org. The resulting fluorenones can then be readily reduced to the corresponding fluorenols using standard reducing agents like sodium borohydride (B1222165) rsc.orgrsc.orgchemicalbook.com. A metal-free alternative for fluorenone synthesis involves the TBHP-mediated radical cyclization of 2-(aminomethyl)biphenyls nih.gov.

A summary of selected cyclization reactions for the synthesis of fluorenol and fluorenone precursors is presented in the table below.

| Starting Material(s) | Catalyst/Reagent | Product Type | Yield (%) | Reference |

| 2-(Aminomethyl)biphenyls | TBHP | Fluorenones | Poor to Good | nih.gov |

| Aryl iodides and racemic secondary ortho-bromobenzyl alcohols | Pd(II)/chiral norbornene | Chiral fluorenols | 46-82 | nih.gov |

| Conjugated enyne compounds | Iridium photocatalyst/Lewis acid | Functionalized 9-fluorenols | Not specified | rsc.org |

| 2-Halobiaryls | Palladium catalyst/CO | Fluoren-9-ones | Very high | organic-chemistry.org |

| Biarylcarboxylic acids | Photocatalyst/Triphenylphosphine | Fluorenones | Good | organic-chemistry.org |

| Triarylcarbinols | TsOH | 9-Aryl-fluorenes | Acceptable | researchgate.net |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral fluorenol derivatives is crucial for applications in asymmetric catalysis and materials science. A significant breakthrough in this area is the enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols.

This strategy utilizes a cooperative catalysis system involving palladium(II) and a chiral norbornene ligand nih.govrsc.orgresearchgate.netnih.gov. The reaction takes readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides as starting materials. Through a redox-neutral transformation, the process involves the sequential destruction and regeneration of stereocenters to afford highly enantioenriched fluorenols nih.gov. This method is notable for its broad substrate scope, accommodating a wide variety of functional groups on both the aryl iodide and the benzyl (B1604629) alcohol components, and consistently delivering products with excellent enantioselectivities (typically 90-99% e.e.) nih.govresearchgate.net.

The general reaction scheme for the enantioconvergent synthesis of chiral fluorenols is depicted below:

Racemic ortho-bromobenzyl alcohol + Aryl iodide --(Pd(II)/Chiral Norbornene)--> Chiral Fluorenol

This powerful methodology provides a direct and efficient route to chiral fluorenol scaffolds, which are otherwise challenging to access. The ability to generate stereodefined C9-substituted fluorenols opens up avenues for the design and synthesis of novel chiral ligands and functional materials researchgate.net.

Scalable Synthesis and Process Optimization for Academic Research

While many synthetic methods are effective on a small scale, their translation to larger-scale production, even for academic research purposes, presents significant challenges. For the synthesis of 9-aryl-fluoren-9-ols, including this compound, process intensification using continuous flow technology has emerged as a highly effective solution for scalable synthesis rsc.orgrsc.org.

The Grignard reaction, a classic method for forming the C9-aryl bond by reacting a fluorenone with an aryl magnesium halide, is often plagued by issues of poor yield and significant waste generation in traditional batch processes, especially upon scale-up rsc.orgrsc.org. A continuous flow approach to the Grignard reaction for producing 9-aryl-fluoren-9-ols has been developed, demonstrating remarkable improvements in efficiency and sustainability rsc.orgrsc.org.

Key advantages of the continuous flow process for the synthesis of 9-aryl-fluoren-9-ols include:

Increased Yield: Yields can be dramatically improved from as low as 45% in batch to over 99% in a continuous flow system rsc.org.

Reduced Waste and Cost: The raw material cost can be reduced by approximately 35%, and the emission of solid waste can be decreased by 64% rsc.org.

Shorter Production Time: The production period can be shortened by as much as 86% compared to batch synthesis rsc.org.

Improved Green Chemistry Metrics: The continuous flow process exhibits significantly higher atom efficiency, reaction mass efficiency, and carbon efficiency, along with a substantially lower environmental impact factor (E-factor) rsc.org.

The table below provides a comparison of key metrics for the batch versus continuous flow synthesis of a representative 9-aryl-fluoren-9-ol.

| Metric | Batch Process | Continuous Flow Process | Improvement |

| Yield | 45% | >99% | Significant increase |

| Raw Material Cost | Baseline | Reduced by 35% | Cost reduction |

| Solid Waste Emission | Baseline | Reduced by 64% | Waste reduction |

| Production Period | Baseline | Reduced by 86% | Time efficiency |

| E-factor | 26.5882 kg/kg | 1.9747 kg/kg | Reduced by 92.57% |

This scalable and chromatography-free synthesis provides a practical route for obtaining kilogram quantities of 9-aryl-fluoren-9-ols, making these important intermediates more accessible for academic and potentially industrial research rsc.orgrsc.orgresearchgate.net. The development of such robust and efficient synthetic protocols is essential for advancing the exploration of fluorenol-based compounds in various scientific fields.

Chemical Transformations and Reactivity of 9 2 Phenylphenyl Fluoren 9 Ol

Reactions at the 9-Hydroxyl Group

The hydroxyl group at the sterically hindered C9 position is the most prominent functional group and dictates a significant portion of the molecule's reactivity. Its behavior is characteristic of a tertiary alcohol, readily forming a stabilized carbocation.

Esterification and Etherification Reactions

Direct esterification of the tertiary hydroxyl group in 9-(2-phenylphenyl)fluoren-9-ol is often challenging due to significant steric hindrance. However, reactions with more reactive acylating agents, such as acyl chlorides or anhydrides in the presence of a suitable base (e.g., pyridine), can yield the corresponding esters.

Etherification reactions are also feasible. The conversion of similar fluorenol compounds, like 9-fluorenol itself, to ethers such as 9-methoxyfluorene has been documented. chegg.com This transformation typically proceeds by first converting the alcohol to its more reactive alkoxide form using a strong base like sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide). Alternatively, acid-catalyzed etherification can occur, for instance, in the presence of a Lewis acid like boron trifluoride etherate, which facilitates the reaction with other alcohols or phenols. amazonaws.com

Dehydration and Elimination Pathways

The tertiary nature of the alcohol at C9 makes it highly susceptible to dehydration under acidic conditions. Protonation of the hydroxyl group followed by the loss of a water molecule results in the formation of a highly stabilized tertiary carbocation. This fluorenyl cation is resonance-stabilized across the aromatic system.

This dehydration is a critical step in various transformations. For instance, the acid-catalyzed intramolecular cyclization of this compound to form 9,9'-spirobifluorene proceeds via this pathway. chemsrc.comgoogle.com The initial formation of the C9 carbocation is followed by an intramolecular electrophilic attack on the adjacent phenyl ring, leading to the characteristic spiro structure. The study of related fluorene (B118485) derivatives shows that factors like temperature and alkalinity can significantly influence the course of such elimination reactions. jlu.edu.cnrsc.org

Nucleophilic Substitution Reactions

Given the stability of the tertiary carbocation intermediate, nucleophilic substitution reactions at the C9 position of this compound are expected to proceed through an SN1 mechanism. After the hydroxyl group is protonated and departs as water, a variety of nucleophiles can attack the resulting planar carbocation.

This pathway allows for the introduction of a range of functional groups at the C9 position. For example, reaction with hydrogen halides (HX) would lead to the corresponding 9-halo-9-(2-phenylphenyl)fluorene. The reaction of related 9-fluorenols with nucleophiles like azides, in the presence of a titanium catalyst, further illustrates the potential for substitution at this position. sit.edu.cn

Functionalization of the Aromatic Rings (Fluorene and Phenylphenyl Moieties)

The extended π-system of this compound, comprising three distinct benzene (B151609) rings, offers multiple sites for functionalization through aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The fluorene and biphenyl (B1667301) ring systems are generally activated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com The directing effects of the existing substituents will determine the position of incoming electrophiles. For the fluorene core, the positions most susceptible to attack are C2, C4, C5, and C7. For the 2-phenylphenyl group, substitution can occur on either of the phenyl rings.

A significant example of this reactivity is the intramolecular Friedel-Crafts type reaction that occurs during the acid-catalyzed conversion of this compound to 9,9'-spirobifluorene. chemsrc.comgoogle.com In this reaction, the initially formed C9 carbocation acts as the electrophile, attacking the C2' position of the pendant phenyl ring. Other standard EAS reactions, such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), would be expected to functionalize the aromatic rings, with the precise regioselectivity being influenced by the electronic effects of the substituents. youtube.comlibretexts.org

Directed Ortho-Metallation and Subsequent Transformations

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. baranlab.orgorganic-chemistry.orguvm.edu This method utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho position. organic-chemistry.org

The hydroxyl group in this compound is not a strong DMG. However, it can be converted into a more effective one, such as an O-carbamate group (-OCONEt₂). acs.org The synthetic sequence would involve:

Protection and derivatization of the 9-hydroxyl group to form the O-carbamate.

Treatment with a strong base, such as sec-butyllithium (B1581126) in the presence of TMEDA, to effect lithiation at the position ortho to the carbamate (B1207046) group. unblog.fr

Quenching the resulting aryllithium intermediate with a suitable electrophile (e.g., CO₂, I₂, aldehydes) to install a new functional group.

Removal of the carbamate directing group to regenerate the hydroxyl functionality or convert it to another group.

This methodology provides a precise route to introduce substituents at positions that might be difficult to access via traditional electrophilic substitution methods.

Radical Reactions and Photochemical Functionalization

The fluorenol moiety, particularly the C9-OH group, is a focal point for radical reactions, often initiated photochemically. The irradiation of 9-substituted fluorenols can lead to the homolytic cleavage of the C9-O bond, generating fluorenyl radicals. ebi.ac.uk Studies on 9-fluorenol and its derivatives show that photolysis results in products derived from these fluorenyl radicals. nih.gov

The photodecomposition pathway of 9-fluorenol is highly dependent on the solvent. In nonpolar solvents, the primary process upon electronic excitation is the homolytic cleavage of the C-O bond to yield a fluorenyl radical and a hydroxyl radical. ebi.ac.uk In contrast, in highly polar or hydrogen-bonding solvents, heterolytic C-O bond cleavage can occur, leading to the formation of the fluorenyl cation. ebi.ac.uknih.gov For this compound, photochemical excitation would likely lead to the formation of the corresponding 9-(2-phenylphenyl)fluorenyl radical. This reactive intermediate can then participate in various radical-mediated transformations, such as dimerization or reaction with other radical species present in the medium.

A study on the photochemical generation of 9H-fluorenyl radicals from various 9-substituted fluorenols demonstrated that the product distribution is solvent-dependent. nih.gov For instance, the photolysis of 9-trifluoromethylfluorenol in polar solvents resulted in an unusual unsymmetrical 3,9'-bifluorenyl, highlighting the complex reactivity of photochemically generated fluorenyl radicals. nih.gov Theoretical calculations have also indicated the dipolar character of fluorenyl radicals substituted with electron-deficient groups. nih.gov

| Reaction Type | Reactant | Conditions | Key Intermediate | Potential Products | Citation |

| Photochemical Homolysis | 9-Fluorenol | UV Irradiation (in nonpolar solvent) | Fluorenyl Radical | Dimerized fluorenes, products of radical trapping | ebi.ac.uknih.gov |

| Photochemical Heterolysis | 9-Fluorenol | UV Irradiation (in polar solvent) | Fluorenyl Cation | Products from nucleophilic attack | ebi.ac.uk |

Rearrangement Reactions Involving the Fluorenol Framework

The structural framework of fluorenols, particularly those with specific substitutions at the C9 position, can undergo rearrangement reactions under certain conditions. While specific rearrangement studies on this compound are not prevalent, analogous systems provide insight into potential transformations. For example, propargylic fluorenols (e.g., 9-ethynyl-9-fluorenol (B85050) derivatives) are known to undergo rearrangements.

One notable reaction is the Meyer-Schuster rearrangement, which has been observed for 9-(ferrocenylethynyl)fluoren-9-ol. researchgate.net This acid-catalyzed rearrangement converts a propargylic alcohol into an α,β-unsaturated ketone. For this compound, if a suitable activating group were present at the C9 position instead of the phenylphenyl substituent, similar acid-catalyzed rearrangements could be envisioned, likely proceeding through a stabilized carbocation intermediate at the C9 position.

Furthermore, reactions of 9-(phenylethynyl)-9H-fluoren-9-ols catalyzed by Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are proposed to proceed through propargylic carbocation or allene (B1206475) carbocation intermediates. acs.orgthieme-connect.de These reactive intermediates can then be attacked by nucleophiles. While not a direct rearrangement of the fluorenol skeleton itself, the formation of these intermediates is a key transformation that leads to highly functionalized fluorene derivatives. acs.orgthieme-connect.de The stability of the fluorenyl cation often plays a crucial role in these transformations.

| Rearrangement Type | Reactant Type | Catalyst/Conditions | Key Intermediate | Product Type | Citation |

| Meyer-Schuster | 9-Alkynyl-9-fluorenol | Acid | Allenic carbocation/vinyl cation | α,β-Unsaturated ketone | researchgate.net |

| Lewis Acid-Catalyzed | 9-Alkynyl-9-fluorenol | BF₃·OEt₂ | Propargylic/Allenic carbocation | Functionalized fluorenes | acs.orgthieme-connect.de |

Oxidative and Reductive Transformations of this compound

The hydroxyl group at the C9 position of the fluorene core is readily susceptible to both oxidation and reduction, providing a synthetic pathway between 9-fluorenols and their corresponding 9-fluorenones.

Oxidation: The oxidation of this compound yields the corresponding ketone, 9-(2-phenylphenyl)fluoren-9-one. This transformation is a common reaction for secondary alcohols. Various oxidizing agents can be employed for this purpose, ranging from common laboratory reagents like chromium-based oxidants to milder, more selective methods. The oxidation of the parent compound, 9-hydroxyfluorene (fluorenol), to fluorenone is a well-established reaction. wikipedia.org Methodologies for synthesizing fluoren-9-ones often involve the oxidation of a precursor, and these methods can be applied to substituted fluorenols. nih.gov For instance, manganese dioxide (MnO₂) is a reagent used for the oxidation of allylic and benzylic alcohols and could be effective for oxidizing this compound. nih.gov Oxygen-mediated oxidation of related phenolic compounds to produce fluorenones has also been reported, suggesting the feasibility of aerobic oxidation methods. rsc.org

Reduction: Conversely, the reductive transformation of the corresponding ketone, 9-(2-phenylphenyl)fluoren-9-one, would regenerate the parent alcohol. This reduction can be achieved using a variety of reducing agents. A classic method for the reduction of ketones to alcohols is the Wolff-Kishner reduction, which has been used to prepare fluorenols from fluorenones. researchgate.net Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Furthermore, biological reduction methods have been demonstrated, such as the use of the bacterium Bacillus brevis to reduce 9-fluorenone (B1672902) to 9-hydroxyfluorene with high yield. ebi.ac.uk

| Transformation | Starting Material | Reagent/Method | Product | Citation |

| Oxidation | This compound | MnO₂, CrO₃, O₂ | 9-(2-Phenylphenyl)fluoren-9-one | wikipedia.orgnih.govrsc.org |

| Reduction | 9-(2-Phenylphenyl)fluoren-9-one | Wolff-Kishner, NaBH₄, LiAlH₄, Bacillus brevis | This compound | ebi.ac.ukresearchgate.net |

Design, Synthesis, and Characterization of 9 2 Phenylphenyl Fluoren 9 Ol Derivatives

Structure-Reactivity Relationships in Substituted 9-(2-Phenylphenyl)fluoren-9-ols

The reactivity of 9-(2-phenylphenyl)fluoren-9-ol and its derivatives is intricately linked to their three-dimensional structure and the electronic nature of their substituents. The core fluorenol framework, with its bulky phenylphenyl substituent at the 9-position, establishes a sterically crowded environment that significantly influences reaction pathways and product distributions.

Studies have begun to explore the electronic effects on the reactivity of similar systems, such as the photosolvolysis of 9-phenyl-9-fluorenol (B15170) derivatives. iastate.edu By introducing electron-donating or electron-withdrawing groups at the para-position of the phenyl group, researchers aim to understand how these modifications affect the stability of carbocation intermediates formed during photochemical reactions. iastate.edu While this work is ongoing, the synthesis of derivatives with substituents like dimethylamino, methoxy, methyl, bromo, and trifluoromethyl has been undertaken to probe these structure-reactivity relationships. iastate.edu The expectation is that electron-donating groups will stabilize a positive charge, while electron-withdrawing groups will destabilize it, thereby affecting the reaction rates. iastate.edu

The steric hindrance provided by the 9-aryl group is a defining characteristic. This bulk can direct incoming reagents to specific positions and can influence the conformational preferences of the molecule, which in turn dictates its reactivity. The interplay between these steric and electronic factors is crucial for designing derivatives with specific desired properties.

Synthesis of Halogenated, Alkylated, and Arylated Derivatives

The synthesis of derivatives of this compound has been achieved through various established and innovative organic chemistry methods. The primary route to the parent compound and its arylated analogues often involves the Grignard reaction, where an appropriate aryl magnesium halide is reacted with 9-fluorenone (B1672902). rsc.orgorgsyn.org

Halogenated Derivatives:

Halogenated derivatives are valuable intermediates for further functionalization, often through cross-coupling reactions. The synthesis of brominated derivatives, such as 2-bromo-9-(4-ethylphenyl)-9H-fluoren-9-ol, has been accomplished using a continuous flow system with the Grignard reagent derived from the corresponding bromofluorenone. rsc.org Another example is 9-bromo-9-phenylfluorene, which can be prepared from 9-phenyl-9-fluorenol by treatment with aqueous hydrobromic acid. orgsyn.org This highlights a method to introduce a halogen at the 9-position.

Alkylated and Arylated Derivatives:

The introduction of alkyl and aryl groups can be achieved through several strategies. The alkylation of the fluorene (B118485) ring at the C-9 position is possible under basic conditions due to the acidity of the benzylic protons. thieme-connect.de For the synthesis of 9-aryl-fluoren-9-ols, the addition of aryl Grignard reagents or aryllithium compounds to 9-fluorenone is a common and effective method. iastate.edursc.org For instance, 9-phenyl-9-fluorenol and 9-(p-tolyl)-9-fluorenol have been successfully synthesized using this approach. iastate.edu

A green production method for 9-aryl-fluoren-9-ols has been developed using a continuous flow Grignard reaction at room temperature, demonstrating high efficiency and yield. rsc.org This method has been used to synthesize a variety of arylated derivatives.

The following table summarizes some of the synthesized derivatives and the methods used:

| Derivative Name | Synthetic Method | Reference |

| 9-Phenyl-9-fluorenol | Grignard reaction with phenylmagnesium bromide and 9-fluorenone. | iastate.eduorgsyn.org |

| 9-(p-Tolyl)-9-fluorenol | Grignard reaction with p-tolylmagnesium bromide and 9-fluorenone. | iastate.edu |

| 2-Bromo-9-(4-ethylphenyl)-9H-fluoren-9-ol | Continuous flow Grignard reaction. | rsc.org |

| 9-Bromo-9-phenylfluorene | Reaction of 9-phenyl-9-fluorenol with aqueous HBr. | orgsyn.org |

Fluorenol-Based Ligands in Coordination Chemistry

Fluorenol derivatives, including this compound, serve as versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.govresearchgate.net The deprotonated hydroxyl group of the fluorenol provides a coordination site, and the bulky aromatic framework can be tailored to influence the steric and electronic properties of the resulting metal complexes. acs.orgresearchgate.net

These fluorenyl-based ligands have been used to synthesize complexes with Group 3 metals like yttrium, lanthanum, and neodymium. acs.orgresearchgate.net The coordination modes of these ligands can be quite versatile, ranging from η3 to η5, and can involve atoms from both the central cyclopentadienyl (B1206354) ring and the adjacent phenyl rings. acs.orgresearchgate.net The solubility and reactivity of these complexes can be fine-tuned by introducing substituents, such as tert-butyl groups, onto the fluorene backbone. acs.org

Hydrazone Schiff base ligands derived from 9-oxo-9H-fluorene have been shown to form stable octahedral complexes with Co(II), Cu(II), and Ni(II). nih.gov While not directly involving this compound, this research highlights the potential of the broader fluorene scaffold in generating coordination compounds with interesting properties. nih.gov The stoichiometry of these complexes is typically 1:2 (metal:ligand). nih.gov

Furthermore, platinum(II) complexes have been synthesized using (fluoren-9-ylidene)methanedithiolato ligands. nih.gov These complexes exhibit charge-transfer absorptions and emissions, demonstrating the potential for fluorenol-derived ligands in creating photoactive materials. nih.gov The electronic properties of these complexes can be modulated by substituents on the fluorene ring. nih.gov

Development of Polymeric and Oligomeric Systems Incorporating the this compound Unit

The rigid and bulky nature of the this compound unit makes it an attractive building block for the construction of polymers and oligomers with unique properties. The incorporation of this moiety can enhance the thermal stability, and influence the photophysical and electronic characteristics of the resulting materials.

Poly(2,7-fluorene) derivatives are a well-studied class of conjugated polymers. 20.210.105 These polymers are often synthesized via palladium-catalyzed coupling reactions, such as Suzuki coupling, between dibromofluorene monomers and bis(boronic ester) derivatives. 20.210.105 While direct polymerization of this compound is not explicitly detailed in the provided results, the synthetic methodologies for creating polyfluorenes are well-established and could be adapted. 20.210.105 The introduction of bulky substituents at the 9-position of the fluorene monomer is a common strategy to improve the solubility and processability of the resulting polymers and to prevent aggregation that can quench fluorescence. researchgate.net

The synthesis of poly(9-benzylfluorene) has been achieved through electrochemical polymerization, resulting in a film that emits blue-green light. researchgate.net This demonstrates that the 9-position can be functionalized to create emissive polymers. The development of polymers incorporating the this compound unit could lead to materials with high thermal stability and specific optoelectronic properties, potentially for use in organic light-emitting diodes (OLEDs).

Synthesis of Heteroatom-Containing Derivatives

The introduction of heteroatoms, such as nitrogen and sulfur, into the this compound structure opens up new avenues for creating derivatives with novel chemical and physical properties.

Nitrogen-Containing Derivatives:

Nitrogen can be incorporated into the fluorene framework through various synthetic routes. For example, a boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides yields highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.de Another approach involves the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines to produce blue-emissive 3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-ones. rsc.org These reactions demonstrate the versatility of the fluorenol starting material in creating complex nitrogen-containing heterocyclic systems.

Sulfur-Containing Derivatives:

Sulfur-containing derivatives have also been synthesized. The Hantzsch reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds produces fluorenyl-hydrazonothiazole derivatives. mdpi.com These compounds have been screened for their antimicrobial properties. mdpi.com This highlights the potential for creating biologically active molecules based on the fluorene scaffold.

The following table provides examples of heteroatom-containing derivatives:

| Derivative Type | Synthetic Method | Resulting Compound Class | Reference |

| Nitrogen-Containing | BF3·OEt2 catalyzed reaction with 2-aminobenzamides | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides | thieme-connect.de |

| Nitrogen-Containing | Lewis acid mediated reaction with isatin imines | 3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-ones | rsc.org |

| Sulfur-Containing | Hantzsch reaction with α-halocarbonyl compounds | Fluorenyl-hydrazonothiazole derivatives | mdpi.com |

Spectroscopic Characterization and Structural Elucidation of 9 2 Phenylphenyl Fluoren 9 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 9-(2-phenylphenyl)fluoren-9-ol, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide definitive evidence for its structure.

¹H NMR Spectroscopy is used to identify the chemical environment of hydrogen atoms. In this compound, the spectrum would be characterized by a complex series of overlapping signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the fluorene (B118485) and biphenyl (B1667301) ring systems would exhibit distinct chemical shifts and coupling patterns. A key diagnostic signal would be a singlet for the hydroxyl (-OH) proton, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy probes the carbon skeleton. The spectrum for this compound would show a large number of signals in the aromatic region (~120-150 ppm), corresponding to the numerous non-equivalent carbon atoms in the fluorene and biphenyl moieties. A crucial signal would be the one corresponding to the sp³-hybridized C9 carbon bearing the hydroxyl group, which would appear at a significantly higher field (e.g., ~80-90 ppm), clearly distinguished from the sp² aromatic carbons.

2D NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the ¹H and ¹³C signals.

COSY would reveal proton-proton coupling networks within individual aromatic rings, helping to trace the connectivity of adjacent hydrogens.

HSQC would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC would show correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the fluorenyl and biphenyl fragments, for instance, by showing a correlation from protons on one ring system to carbons on the other.

While specific experimental data for this compound is not widely published, the expected spectral features can be inferred from its parent structures, 9-fluorenol and 9-phenyl-9-fluorenol (B15170). nih.govchemicalbook.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Fluoren-9-ol Structures Data is illustrative and based on analogous compounds.

| Compound Name | Technique | Solvent | Characteristic Chemical Shifts (ppm) |

| 9-Fluorenol | ¹H NMR | CDCl₃ | ~7.6 (m, Ar-H), ~7.3 (m, Ar-H), ~5.5 (s, CH-OH), ~2.0 (s, -OH) chemicalbook.comnih.gov |

| ¹³C NMR | CDCl₃ | ~145 (Ar-C), ~140 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-CH), ~76 (C-OH) nih.gov | |

| 9-Phenyl-9-fluorenol | ¹H NMR | CDCl₃ | ~7.7-7.1 (m, Ar-H), ~2.5 (s, -OH) nih.gov |

| ¹³C NMR | CDCl₃ | ~150 (Ar-C), ~145 (Ar-C), ~140 (Ar-C), ~128-125 (Ar-CH), ~120 (Ar-CH), ~83 (C-OH) nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy of this compound would show several key absorption bands. A prominent, broad band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The sharpness and exact position of this band can indicate the extent of hydrogen bonding in the sample. Sharp peaks between 3000-3100 cm⁻¹ would correspond to the C-H stretching vibrations of the aromatic rings. The C=C stretching vibrations within the aromatic rings would give rise to a series of sharp absorptions in the 1400-1600 cm⁻¹ region. A strong band around 1000-1200 cm⁻¹ would be attributable to the C-O stretching vibration of the tertiary alcohol. chemicalbook.comnist.gov

Raman Spectroscopy , being complementary to IR, would also be valuable. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong and sharp signals in Raman spectra, providing a clear fingerprint for the polycyclic aromatic structure.

Table 2: Expected Characteristic IR Absorption Bands for this compound Frequencies are based on data for analogous compounds like 9-phenyl-9-fluorenol. nih.govnist.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic (sp²) | 3000 - 3100 | Medium, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong, Sharp |

| C-O Stretch | Tertiary Alcohol | 1000 - 1200 | Strong |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula.

For this compound, the molecular formula is C₂₅H₁₈O. guidechem.com HRMS analysis, using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to detect the protonated molecule [M+H]⁺ or the molecular ion M⁺. mdpi.com The instrument measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). The experimentally measured exact mass would be compared to the calculated theoretical mass for the proposed formula. A match within a small tolerance (e.g., < 5 ppm) provides definitive confirmation of the elemental composition. The calculated monoisotopic mass for C₂₅H₁₈O is 334.135765 Da. guidechem.com

Furthermore, fragmentation patterns observed in the mass spectrum (e.g., via tandem MS/MS experiments) can offer additional structural information. Common fragmentation pathways for this molecule might include the loss of a water molecule (H₂O) from the molecular ion, or cleavage of the bond between the fluorene and biphenyl groups.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its resulting photophysical properties.

UV-Vis Spectroscopy: The extensive π-conjugated system of this compound, which includes both the fluorene and biphenyl chromophores, is expected to result in strong absorption in the ultraviolet region of the electromagnetic spectrum. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. Compared to 9-phenyl-9-fluorenol, the extended conjugation from the additional phenyl ring in the biphenyl moiety would be expected to cause a bathochromic (red) shift in the absorption maxima (λₘₐₓ).

Fluorescence Spectroscopy: Many fluorene derivatives are known to be highly fluorescent due to their rigid, planar structure which minimizes non-radiative decay pathways. researchgate.net Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence emission. The emission spectrum would be red-shifted relative to the absorption spectrum (the Stokes shift). Key properties that could be determined include the fluorescence quantum yield (a measure of emission efficiency) and the fluorescence lifetime. These properties are sensitive to the molecular environment, including solvent polarity.

Table 3: Representative Photophysical Data for Fluorene Derivatives This data illustrates typical values for related compounds.

| Compound Type | Technique | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |

| Spirobifluorene Derivatives | UV-Vis & Fluorescence | Various | ~350-400 | ~420-480 | High |

| 9-Fluorenone (B1672902) | UV-Vis | Various | ~250, 300, 380 | - | - nist.gov |

Single Crystal X-Ray Diffraction Studies for Solid-State Structures

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with very high precision.

For this compound, a successful crystal structure determination would reveal:

The precise geometry of the fluorene and biphenyl ring systems.

The orientation of the biphenyl group relative to the fluorene core, including the dihedral angle between the two phenyl rings of the biphenyl unit and the torsional angle around the C9-C(biphenyl) bond.

The molecular packing in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds involving the hydroxyl group or π-π stacking interactions between the aromatic rings. researchgate.net

While a crystal structure for the title compound is not publicly available, data from closely related structures, such as ap-9-(o-methylphenyl)-9-fluorenol, demonstrates the detailed insights that can be gained. In that specific structure, intermolecular aryl-H⋯π(arene) interactions were found to be dominant in the crystal packing, rather than traditional O-H⋯O hydrogen bonds. researchgate.net

Table 4: Example of Crystallographic Data for a Related Fluorenol Derivative (ap-9-(o-Methylphenyl)-9-fluorenol) researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₀H₁₆O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 9.8 Å, b = 15.1 Å, c = 10.1 Å, β = 108.7° |

| Key Interactions | Intermolecular aryl-H⋯π(arene) interactions |

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Analysis

Due to significant steric hindrance, rotation around the single bond connecting the bulky fluorenyl group at position 9 to the 2-phenylphenyl (biphenyl) substituent is restricted. This restricted rotation gives rise to a form of stereoisomerism known as atropisomerism, meaning that this compound is a chiral molecule and can exist as a pair of stable, non-superimposable mirror-image enantiomers (P and M isomers).

Circular Dichroism (CD) Spectroscopy is the primary technique for studying such chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.

The two enantiomers of this compound would be expected to produce CD spectra that are perfect mirror images of each other.

The appearance of positive or negative peaks, known as Cotton effects, in the CD spectrum corresponds to the electronic transitions observed in the UV-Vis spectrum.

The sign and magnitude of the Cotton effects (reported as Δε) provide a unique fingerprint for each enantiomer, allowing for the determination of its absolute configuration (often with the aid of theoretical calculations) and enantiomeric purity.

The study of such atropisomeric systems is of significant interest in materials science and asymmetric synthesis, and CD spectroscopy is the essential tool for their chiroptical characterization. researchgate.net

Computational and Theoretical Studies on 9 2 Phenylphenyl Fluoren 9 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometries and calculating the energetic properties of molecules like 9-(2-Phenylphenyl)fluoren-9-ol.

Electronic Structure: DFT calculations would provide a detailed picture of the electron distribution within the molecule. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's electronic excitation properties and its potential as a material in organic electronics.

Energetics: DFT methods can be used to calculate various thermodynamic properties. For instance, the enthalpy of formation, Gibbs free energy of formation, and heat capacity could be predicted. These values are fundamental to understanding the stability and reactivity of the compound. While specific calculated values for this compound are not published, related fluorenol derivatives have been studied, providing a basis for expected trends.

Table 1: Predicted Energetic Properties of a Related Compound, 9-Phenyl-9-fluorenol (B15170)

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 369.71 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | 199.29 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 26.44 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 81.14 | kJ/mol | Joback Calculated Property chemeo.com |

Note: This data is for a structurally similar compound and serves as an estimation. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations would provide valuable insights into the dynamic behavior of this compound.

Conformational Analysis: While DFT provides a static picture of the lowest energy conformation, MD simulations can explore the various shapes (conformations) the molecule can adopt at a given temperature. For this compound, a key area of investigation would be the rotational dynamics of the phenyl-phenyl bond and the orientation of the hydroxyl group. Understanding the accessible conformations is crucial for predicting its behavior in different environments.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound will interact with each other. MD simulations can model these intermolecular forces, such as van der Waals interactions and potential hydrogen bonding involving the hydroxyl group. These interactions govern the packing of molecules in a crystal and influence properties like solubility and melting point. Studies on similar fluorene (B118485) derivatives have highlighted the importance of C-H···π interactions in their crystal packing.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in experimental IR and Raman spectra. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be made, providing a structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in NMR spectroscopy are sensitive to the local electronic environment of each nucleus. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. Agreement between the predicted and experimental NMR spectra would confirm the calculated molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is vital for understanding the photophysical properties of the compound and its potential applications in areas like organic light-emitting diodes (OLEDs).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for studying the step-by-step process of chemical reactions, known as the reaction mechanism.

For this compound, computational methods could be used to investigate various potential reactions. For example, the mechanism of its synthesis could be explored, identifying the transition states and intermediates involved. Furthermore, the mechanisms of its potential decomposition or transformation reactions, such as oxidation of the alcohol to a ketone or reactions involving the aromatic rings, could be elucidated. By calculating the energy barriers for different reaction pathways, the most likely mechanism can be identified.

Theoretical Insights into Aromaticity and π-Conjugation within the System

The concept of aromaticity is central to the stability and properties of this compound.

Aromaticity: The fluorene and biphenyl (B1667301) units are both aromatic systems. Computational methods can quantify the degree of aromaticity in each ring. One common method is the Nucleus-Independent Chemical Shift (NICS) calculation, which probes the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character.

Advanced Applications in Materials Science and Supramolecular Chemistry

Utilization as Building Blocks in Organic Electronic Materials

The fluorene (B118485) core is a well-established building block in organic semiconductors due to its high thermal stability, excellent charge-carrying capabilities, and strong blue fluorescence. innospk.com The substitution at the C9 position with groups like the 2-phenylphenyl moiety allows for fine-tuning of the molecule's electronic and physical properties. researchgate.net

While 9-(2-Phenylphenyl)fluoren-9-ol itself is not typically the final emissive or photoactive material, its derivatives are pivotal as intermediates and core structures for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). innospk.comnovaled.com The fluorene unit provides a rigid and highly conjugated backbone necessary for efficient light emission and charge transport. innospk.com The bulky substituent at the C9 position enhances the solubility and morphological stability of the resulting materials, which are critical for device fabrication and longevity.

In OLEDs, materials derived from this fluorenol structure can be used to create blue-emitting materials, which are historically challenging to produce with high efficiency and stability. The wide bandgap of the fluorene moiety is conducive to blue emission. Furthermore, the 9-phenylfluoren-9-yl (Pf) group, derived from the related 9-phenyl-9-fluorenol (B15170), is used as a protective group in the synthesis of complex organic molecules for these applications. mdpi.com

In the realm of OPVs, which leverage organic materials to convert sunlight into electricity, fluorene-based compounds are used to construct donor and acceptor materials. novaled.comnovaled.com The ability to modify the fluorene core allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for efficient charge separation and collection at the donor-acceptor interface.

Table 1: Properties of Fluorene-Based Materials in Organic Electronics

| Property | Significance in OLEDs/OPVs | Contribution of 9-(Aryl)fluorenyl Moiety |

|---|---|---|

| High Thermal Stability | Ensures device longevity and operational stability. | The rigid fluorene backbone is inherently stable. |

| High Photoluminescence Quantum Yield (PLQY) | Leads to brighter and more efficient OLEDs. | Bulky C9 substituents prevent aggregation-caused quenching. researchgate.net |

| Tunable Electronic Properties | Allows for energy level alignment for efficient charge injection/separation. | Chemical modification of the fluorene and aryl rings. researchgate.net |

| Good Solubility & Film-Forming Ability | Crucial for solution-based processing of large-area devices. | The non-planar structure imparted by the C9 substituent improves solubility. |

Beyond the active layers, derivatives of this compound are integral to the performance of charge transport layers. The fluorene structure is ambipolar, meaning it can be adapted to transport either holes (in a hole-transport layer, HTL) or electrons (in an electron-transport layer, ETL). nih.gov

Fluorene-based polymers have been successfully developed as dopant-free hole-transporting materials, demonstrating superior performance in perovskite solar cells compared to commercial standards. nih.gov The incorporation of bulky, non-planar units like 9-arylfluorene helps to create amorphous thin films with good morphological stability, preventing crystallization that could impede device performance. researchgate.net This makes them excellent candidates for constructing robust and efficient optoelectronic devices. researchgate.net The extended π-electron system of the fluorene core facilitates efficient charge movement, a fundamental requirement for these layers. innospk.com

Role in Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is exceptionally well-suited for creating such assemblies.

The molecule possesses two key features that drive self-assembly: a hydroxyl (-OH) group capable of forming strong hydrogen bonds, and an extensive system of aromatic rings that can engage in π-π stacking and van der Waals interactions. rsc.org The interplay between these forces allows the molecules to organize into well-defined, higher-order structures. uclouvain.bersc.org

While the bulky 2-phenylphenyl group can hinder face-to-face π-π stacking, it encourages other forms of association, such as edge-to-face C-H···π interactions. Research on similar 9-arylfluorenol compounds shows that intermolecular hydrogen bonding involving the hydroxyl group and π-systems of adjacent fluorene rings can lead to the formation of complex dimeric and chain structures in the crystalline state. researchgate.net This controlled self-assembly is a powerful tool for designing materials with specific nanoscale architectures. nih.govresearchgate.net

The rigid, concave surface created by the fluorene backbone and the phenylphenyl substituent makes this compound and its derivatives excellent candidates for host-guest chemistry. These molecules can act as "molecular receptors," designed to bind specific guest molecules through complementary shapes and non-covalent interactions.

For instance, bis(9-hydroxy-9-fluorenyl) compounds, which feature two fluorenol units linked together, have been shown to form crystalline complexes with a variety of guest molecules. researchgate.net The fluorenol units create a cavity where guest molecules can be trapped via hydrogen bonds and other weak interactions. The ability to selectively bind guest molecules is crucial for applications in chemical sensing, separation, and molecular recognition.

Applications in Catalysis as Ligands or Precatalysts

The use of fluorenol-based compounds in catalysis is an emerging area of research. The fluorenyl group can be deprotonated to form a fluorenide anion, which is a potent nucleophile and can act as a ligand in organometallic chemistry.

While direct catalytic applications of this compound are not widely documented, its structural motifs are found in more complex catalytic systems. The hydroxyl group can serve as an anchoring point for coordination to a metal center. More commonly, derivatives of the fluorene scaffold are used to create ligands for transition metal catalysts. For example, amino alcohol ligands derived from a fluorenyl framework have been used in enantioselective additions to aldehydes. mdpi.com The steric bulk and electronic properties of the fluorene unit can influence the stereoselectivity and activity of the catalyst, providing a handle for designing highly specific catalytic transformations. The compound itself can be considered a precatalyst, which can be activated under reaction conditions to form the catalytically active species.

Asymmetric Catalysis with Chiral Derivatives

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The development of effective chiral catalysts and ligands is paramount to this effort. While the direct application of chiral derivatives of this compound as catalysts is an emerging area, significant progress has been made in the enantioselective synthesis of chiral fluorenols (FOLs) themselves, establishing a critical foundation for their future use in asymmetric transformations.

A state-of-the-art method for producing these valuable chiral molecules is the enantioconvergent synthesis from readily available racemic secondary alcohols, enabled by palladium(II)/chiral norbornene (NBE) cooperative catalysis. nih.govrsc.orgrsc.org This redox-neutral process involves the initial oxidation of a racemic secondary ortho-bromobenzyl alcohol to an achiral ketone intermediate. nih.gov Subsequently, a Pd(0)/NBE co-catalyzed asymmetric Catellani-type reaction between the in situ-generated ketone and an aryl iodide constructs the chiral fluorenol with a high degree of enantioselectivity. nih.gov

This protocol has demonstrated broad applicability, accommodating a wide range of functional groups on both the aryl iodide and the racemic alcohol starting material. nih.govrsc.org This versatility allows for the synthesis of a diverse library of chiral fluorenols with consistently high enantiomeric excess, typically ranging from 90% to 99% e.e. nih.gov The ability to generate these optically pure, structurally complex alcohols is the first and most crucial step toward investigating their potential as chiral ligands or catalysts in other asymmetric reactions. wikipedia.orgresearchgate.net The rigid fluorenyl backbone provides a well-defined and sterically hindered environment, a desirable characteristic for inducing stereoselectivity. researchgate.net

The table below showcases a selection of chiral fluorenols synthesized using this enantioconvergent Pd/NBE* cooperative catalysis, highlighting the method's efficiency and high enantioselectivity across various substrates.

| Entry | Aryl Iodide (2) | Product | Yield (%) | e.e. (%) |

| 1 | 4-iodo-N,N-dimethylaniline | 9-(4-(dimethylamino)phenyl)fluoren-9-ol derivative | 78 | 94 |

| 2 | 1-fluoro-4-iodobenzene | 9-(4-fluorophenyl)fluoren-9-ol derivative | 81 | 95 |

| 3 | 1-iodo-4-(trifluoromethyl)benzene | 9-(4-(trifluoromethyl)phenyl)fluoren-9-ol derivative | 75 | 96 |

| 4 | 2-iodothiophene | 9-(thiophen-2-yl)fluoren-9-ol derivative | 65 | 99 |

| 5 | 3-iodopyridine | 9-(pyridin-3-yl)fluoren-9-ol derivative | 75 | 95 |

| 6 | 4-iodo-2-quinolone | 9-(2-oxo-1,2-dihydroquinolin-4-yl)fluoren-9-ol derivative | 50 | 90 |

Data compiled from studies on the enantioconvergent synthesis of chiral fluorenols. The specific starting racemic alcohol may vary. The yields and enantiomeric excess (e.e.) are representative values from the cited literature. nih.govrsc.org

Metal-Organic Frameworks (MOFs) incorporating Fluorenol Units

Based on available scientific literature, the incorporation of this compound or other fluorenol derivatives as primary organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) has not been reported. The design of MOFs typically relies on multitopic linkers with specific coordinating groups, such as carboxylates or azoles, that can form stable, extended networks with metal nodes. The tertiary alcohol group of fluorenols may not possess the requisite coordination geometry or stability to function effectively as a primary structural linker in traditional MOF synthesis.

Development of Photochromic and Luminescent Systems

The rigid and conjugated nature of the fluorene core makes it an excellent platform for the development of materials with interesting photophysical properties, including photochromism and luminescence.

Photochromic Systems: Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Research has shown that derivatives of fluorenols can be used to create photochromic materials. Specifically, 2,2-diphenyl-2H-pyranofluorenols, which are synthesized from fluorenol precursors, exhibit photochromic behavior. This property arises from the light-induced cleavage of a C-O bond in the pyran ring, leading to a colored, open-ring isomer. The reversal to the colorless, closed-ring form can occur thermally or by irradiation with light of a different wavelength. The presence of the sp³-hybridized carbon atom at the 9-position of the fluorenol moiety is a determining factor for observing these photochromic properties.

Luminescent Systems: Fluorene derivatives are widely recognized as highly efficient blue-light-emitting materials and are extensively used in the fabrication of organic light-emitting diodes (OLEDs). The high photoluminescence quantum yield and good thermal stability of the fluorene scaffold are key to this application. While this compound itself is a tertiary alcohol, the broader family of fluorene-based compounds, including those derived from fluorenol, demonstrates significant potential in luminescent systems.

For example, derivatives of 9-ethynyl-9-fluorenol (B85050) have been synthesized and shown to be luminescent with high quantum yields, marking them as potential optoelectronic materials. Furthermore, the introduction of various aryl groups and other functional moieties onto the fluorene backbone allows for the fine-tuning of emission colors and efficiencies. The bulky nature of substituents at the C-9 position, similar to the phenylphenyl group in the title compound, can be advantageous in preventing intermolecular aggregation (π-stacking), which often leads to quenching of luminescence in the solid state and improves the efficiency and lifetime of OLED devices.

The table below summarizes the photophysical properties of selected luminescent fluorene derivatives, illustrating the impact of structural modifications on their emission characteristics.

| Compound Class | Peak Emission Wavelength (nm) | Quantum Yield (Φ) | Color | Application |

| Polyfluorene Polymers | ~420 - 450 | High | Blue | OLEDs |

| 9-Ethynyl-9-fluorenol Derivatives | Varies with substituent | High | Varies | Optoelectronics |

| Arylaminofluorenylethylenes | ~460 - 480 | High (in devices) | Blue | OLEDs |

| Fluorenone-containing Copolymers | ~530 - 550 | Varies | Green-Yellow | Emitter Sites |

This table presents typical data for classes of fluorene derivatives to illustrate their luminescent properties. Specific values vary significantly based on the exact molecular structure, solvent, and physical state.

Environmental Fate and Biotransformation of Fluorenol Derivatives

Microbial Degradation Pathways of Polycyclic Hydrocarbons and their Hydroxylated Metabolites

Microbial degradation is a primary mechanism for the removal of PAHs and their derivatives from the environment. frontiersin.orgnih.gov A wide array of bacteria, fungi, and algae have demonstrated the ability to metabolize these compounds, using them as sources of carbon and energy. pjoes.comgavinpublishers.com The degradation of fluorene (B118485), the parent compound of fluorenol derivatives, has been extensively studied and typically proceeds through several key enzymatic steps.

Bacterial Degradation: Bacteria are key players in the bioremediation of PAH-contaminated sites. pjoes.com Aerobic bacterial degradation of PAHs generally starts with the oxidation of the aromatic ring by oxygenase enzymes, which can be either dioxygenases or monooxygenases. nih.govresearchgate.net

Dioxygenase Attack: Many bacteria initiate fluorene catabolism by incorporating two atoms of oxygen into the aromatic ring, forming a cis-dihydrodiol. frontiersin.org This is a common strategy, analogous to the degradation of naphthalene. cdnsciencepub.com Subsequent enzymatic reactions, including dehydrogenation and meta-cleavage, open the ring. ethz.ch This pathway ultimately leads to central intermediates like catechols, which are then funneled into the tricarboxylic acid (TCA) cycle. frontiersin.orgoup.com

Monooxygenase Attack: An alternative pathway involves the monooxygenation at the C-9 position of the five-membered ring of fluorene to produce 9-fluorenol. cdnsciencepub.comnih.gov This alcohol is then dehydrogenated to 9-fluorenone (B1672902). nih.govnih.gov The 9-fluorenone intermediate can then undergo further degradation. For instance, in Pseudomonas sp. strain F274, a dioxygenase attacks 9-fluorenone to form an angular diol (1,1a-dihydroxy-1-hydro-9-fluorenone), which is further metabolized to phthalic acid. nih.govnih.gov In Staphylococcus auriculans DBF63, the degradation of fluorene also proceeds through 9-fluorenol and 9-fluorenone, with subsequent formation of hydroxylated fluorenones. asm.org

The degradation of the more complex 9-(2-Phenylphenyl)fluoren-9-ol would likely follow a similar initial step, starting from the hydroxylated C-9 position. However, the bulky phenylphenyl substituent would sterically hinder enzymatic attack and likely result in a slower degradation rate compared to simpler fluorenols. The degradation would proceed through intermediates analogous to those seen in fluorene metabolism, such as the corresponding fluorenone derivative, before ring cleavage occurs.

Fungal Degradation: Fungi, particularly ligninolytic white-rot fungi like Phanerochaete chrysosporium, also play a significant role in PAH degradation. cdnsciencepub.comoup.com Unlike bacteria, fungi often employ extracellular enzymes, such as lignin peroxidases and manganese peroxidases. These enzymes generate highly reactive radicals that can non-specifically attack a wide range of persistent organic pollutants. Fungal metabolism of PAHs often results in the formation of trans-dihydrodiols via cytochrome P450 monooxygenases, a pathway similar to that found in mammals. oup.com

| Microorganism | Initial Enzymatic Attack | Key Metabolites |

|---|---|---|

| Pseudomonas sp. F274 | Monooxygenation at C-9 | 9-fluorenol, 9-fluorenone, 1,1a-dihydroxy-1-hydro-9-fluorenone, phthalic acid nih.govnih.gov |

| Arthrobacter sp. F101 | Dioxygenation (1,2 and 3,4 positions) and Monooxygenation (C-9) | 9-fluorenone, 4-hydroxy-9-fluorenone, 1-indanone, 3,4-dihydrocoumarin ethz.chresearchgate.net |

| Staphylococcus auriculans DBF63 | Monooxygenation at C-9 | 9-fluorenol, 9-fluorenone, 4-hydroxy-9-fluorenone, 1-hydroxy-9-fluorenone pjoes.comasm.org |

| Brevibacterium sp. DPO1361 | Monooxygenation at C-9 | 9-fluorenol, 9-fluorenone, substituted biphenyl (B1667301) pjoes.com |

| Phanerochaete chrysosporium | Extracellular peroxidases | 9-fluorenone cdnsciencepub.com |

Photolytic and Chemical Degradation Mechanisms in Aquatic and Terrestrial Environments